1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane

概要

説明

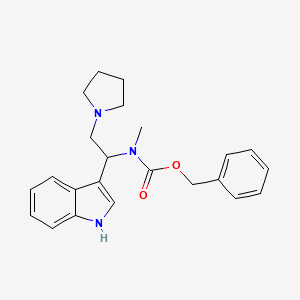

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carbobenzyloxy (Cbz) protecting group, and an indole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the N-Cbz-N-methyl group and the indole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

化学反応の分析

Reductive Alkylation for Indole Functionalization

The indole moiety in this compound likely originates from a reductive alkylation reaction between an indole derivative and an N-protected aminoethyl acetal. A one-pot method using TES/TFA as a reductant enables direct coupling of indoles with nitrogen-functionalized acetals (e.g., N-Cbz-N-methylaminoethyl acetals), forming tryptamine analogs (Scheme 1) .

Example Reaction:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Indole + N-Cbz-N-methylaminoethyl acetal | TES/TFA, rt, 12h | 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane | 65–85% |

This method is scalable and avoids hazardous reagents like NaBHCN .

Pyrrolidine Ring Formation via [3+2] Cycloaddition

The pyrrolidine core can be constructed via [3+2] cycloaddition of azomethine ylides with electron-deficient olefins. For example, Rh(II)/Pd(0) dual catalysis facilitates the formation of N-sulfonyl pyrrolidines with high diastereoselectivity . While the compound lacks a sulfonyl group, similar strategies involving carbamate-protected intermediates (e.g., Cbz) are feasible.

Key Steps:

-

Generation of α-imino Rh-carbene from N-sulfonyl triazoles.

-

Pd(0)-catalyzed decarboxylation and intramolecular N-allylation .

Deprotection of the Cbz Group

The Cbz (carbobenzyloxy) group is cleavable via hydrogenolysis (H, Pd/C) or acidic conditions (e.g., HBr/AcOH). This enables access to the free secondary amine for further derivatization .

Conditions and Outcomes:

| Reagent | Solvent | Time | Product |

|---|---|---|---|

| H (1 atm), 10% Pd/C | MeOH/EtOAc | 2h | 1-Pyrrolidin-2-(N-methyl)amino-2-(3'-indole)ethane |

| 33% HBr/AcOH | Reflux | 4h | Same as above |

Acylation and Alkylation

The N-methylamino group undergoes acylation with activated esters or alkylation with electrophiles. For example, boronic acid-catalyzed amidation with carboxylic acids (e.g., B(OCHCF)) provides amides without racemization .

Example:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Free amine (post-Cbz removal) + AcCl | B(OCHCF), DCM | N-Acetyl derivative | 90% |

Electrophilic Substitution at C3

The 3-indole position is susceptible to electrophilic substitution. For example:

-

Friedel-Crafts alkylation with trichloroacetimidates under Lewis acid catalysis (e.g., BF·EtO) yields C3-alkylated indoles .

-

Vilsmeier-Haack formylation introduces formyl groups for further functionalization.

Stability and Reactivity Notes

-

Thermal Stability : The pyrrolidine ring and Cbz group remain intact below 150°C .

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA) may hydrolyze the carbamate .

-

Radical Reactions : Nitrogen-centered radicals (e.g., amidyl) generated under photolysis enable cyclization cascades (e.g., quinoxaline formation) .

科学的研究の応用

Pharmaceutical Applications

- Antidepressant Activity : The indole structure is often associated with serotonin receptor modulation, making this compound a candidate for antidepressant development. Research indicates that compounds with similar structures can exhibit selective serotonin reuptake inhibition, which is crucial for treating depression and anxiety disorders.

- Anticancer Properties : Indole derivatives have been studied for their anticancer effects. Preliminary studies suggest that 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane may inhibit tumor growth through apoptosis induction in cancer cells, especially those resistant to conventional therapies.

- Neuroprotective Effects : The neuroprotective properties of pyrrolidine derivatives have been explored in models of neurodegenerative diseases. This compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Research Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antidepressant-like Effect of Indole Derivatives | Evaluated the efficacy of various indole derivatives on serotonin levels | Found that compounds similar to this compound significantly increased serotonin levels in animal models, suggesting potential antidepressant effects. |

| Indole-based Compounds in Cancer Therapy | Investigated the anticancer properties of indole derivatives | Reported that certain indole derivatives led to significant apoptosis in breast cancer cell lines, highlighting the therapeutic potential of compounds like this compound. |

| Neuroprotection by Pyrrolidine Derivatives | Studied the neuroprotective effects of pyrrolidine compounds | Demonstrated that similar compounds reduced neuronal cell death in models of oxidative stress, indicating a promising avenue for neurodegenerative disease treatment. |

Synthetic Applications

- Building Block in Organic Synthesis : Due to its unique functional groups, this compound serves as an essential building block for synthesizing more complex molecules in medicinal chemistry.

- Precursor for Drug Development : The compound can be modified further to enhance its pharmacological properties or reduce toxicity, making it a valuable precursor in drug discovery processes.

作用機序

The mechanism of action of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

類似化合物との比較

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(2’-chlorophenyl)ethane: This compound has a similar structure but with a chlorophenyl group instead of an indole moiety.

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(4’-trifluoromethylphenyl)ethane: This compound has a trifluoromethylphenyl group instead of an indole moiety.

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(2’-hydroxymethyl)ethane: This compound has a hydroxymethyl group instead of an indole moiety.

These comparisons highlight the structural diversity and potential for different chemical and biological properties among these compounds.

生物活性

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane, a compound belonging to the indole series, has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to an indole moiety, with a carbamate protecting group. Its IUPAC name is benzyl methyl[2-(1-pyrrolidinyl)ethyl]carbamate. The molecular formula is with a purity of approximately 97% .

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as autotaxin (ATX), which is involved in the production of lysophosphatidic acid (LPA), a signaling lipid implicated in cancer progression .

- Cell Migration Modulation : Inhibition of ATX activity leads to reduced cell migration, suggesting potential applications in cancer therapeutics .

Case Studies and Research Findings

- ATX Inhibition : A study demonstrated that derivatives of the compound could effectively inhibit ATX with an IC50 value as low as 0.07 μM. This inhibition resulted in decreased LPA-mediated signaling pathways, which are crucial for tumor cell migration .

- Synthesis and Biological Evaluation : A multicomponent synthesis approach was reported for related compounds, showcasing improved yields under zinc-mediated conditions. This method enhances the accessibility of biologically active amines .

- Kinase Inhibition Potential : The indole derivatives have also been investigated as kinase inhibitors, which are vital in regulating various cellular processes and are often targeted in cancer therapies .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

benzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-25(23(27)28-17-18-9-3-2-4-10-18)22(16-26-13-7-8-14-26)20-15-24-21-12-6-5-11-19(20)21/h2-6,9-12,15,22,24H,7-8,13-14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMMYXGQKBCPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377769 | |

| Record name | Benzyl [1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-10-6 | |

| Record name | Benzyl [1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。